

CAS number 850033-71-5 chemical structure

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Compound of Interest

Compound Name:	<i>S-2-N-Cbz-Propane-1,2-diamine hydrochloride</i>
Cat. No.:	B592081

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An In-depth Technical Guide to (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS Number: 850033-71-5)

This technical guide provides a comprehensive overview of the chemical compound with CAS number 850033-71-5, identified as (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, a representative synthetic protocol, and its potential applications as a chiral building block in medicinal chemistry.

Chemical Structure and Properties

(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral diamine derivative. The presence of a primary amine and a carbamate-protected secondary amine on a propane backbone makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The (S)-stereochemistry is crucial for the specific molecular recognition and biological activity of the final target compounds.

Chemical Structure:

- IUPAC Name: benzyl N-[(1S)-2-amino-1-methylethyl]carbamate hydrochloride
- Molecular Formula: C₁₁H₁₇ClN₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 244.72 g/mol [\[3\]](#)

- SMILES: C--INVALID-LINK--CN.[H]Cl[3]

Physicochemical Data:

A summary of the key physicochemical properties for (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is presented in Table 1.

Property	Value	Reference
CAS Number	850033-71-5	[2]
Molecular Formula	C ₁₁ H ₁₇ CIN ₂ O ₂	[1][2][3]
Molecular Weight	244.72 g/mol	[3]
Appearance	White to off-white solid	
Purity	Typically ≥95%	[3]
Solubility	Soluble in water, methanol, and DMSO	
InChI Key	XTQGLCRZNBCNJH-FVGYRXGTSA-N	[3]

Synthesis of Chiral Diamines: Experimental Protocol

The synthesis of chiral 1,2-diamines is a critical process in organic chemistry due to their widespread use as building blocks for pharmaceuticals and chiral ligands. Below is a representative, detailed experimental protocol for the synthesis of a chiral N-protected diamine, which can be adapted for the preparation of (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride. This protocol is based on established methods for the synthesis of similar compounds.

Objective: To synthesize (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride from a suitable chiral precursor.

Materials:

- (S)-N-Boc-1,2-diaminopropane
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl) in diethyl ether or dioxane
- Sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator, etc.)
- Thin-layer chromatography (TLC) plates and visualization reagents (e.g., ninhydrin stain)

Procedure:

- Step 1: Selective N-Protection of the Chiral Diamine
 - Dissolve (S)-N-Boc-1,2-diaminopropane (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
 - Cool the solution to 0 °C using an ice bath.
 - Add triethylamine (1.1 equivalents) to the solution.
 - Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by TLC.

- Step 2: Work-up and Purification of the Cbz-Protected Intermediate
 - Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-Benzyl (1-(tert-butoxycarbonylamino)propan-2-yl)carbamate.
 - If necessary, purify the crude product by flash column chromatography on silica gel.
- Step 3: Deprotection of the Boc Group and Salt Formation
 - Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
 - Cool the solution to 0 °C.
 - Slowly add a solution of HCl in diethyl ether or dioxane (typically 2M or 4M, 2-3 equivalents) to the stirred solution.
 - A precipitate should form upon addition of the acidic solution.
 - Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC analysis indicates complete removal of the Boc group.
 - Collect the solid precipitate by filtration.
 - Wash the solid with cold diethyl ether to remove any non-polar impurities.
 - Dry the resulting solid under vacuum to yield (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride as a white solid.

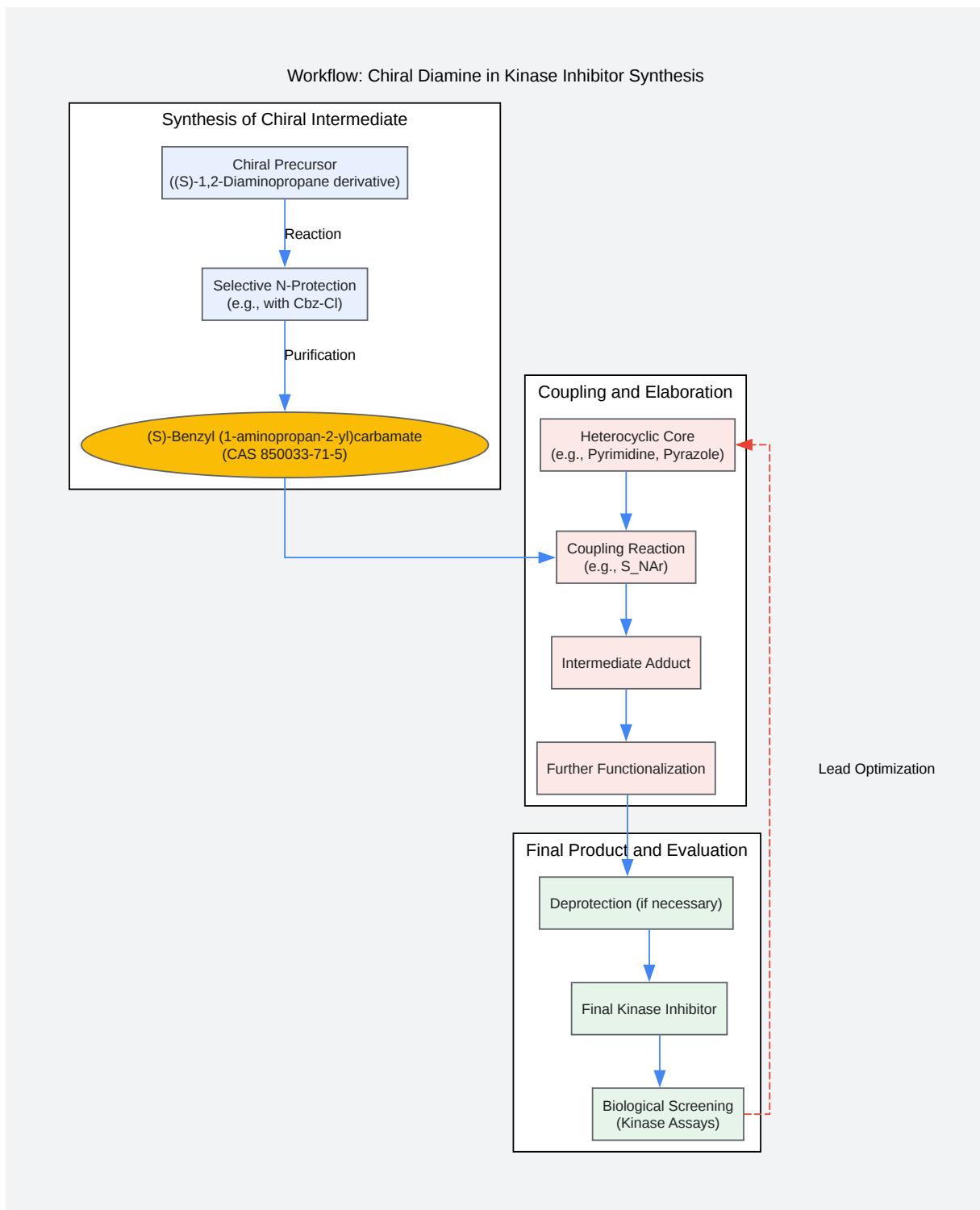
Characterization:

The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry, to confirm its structure and purity.

Application in Drug Development: A Workflow

Chiral diamines like (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride are key intermediates in the synthesis of complex, biologically active molecules. Their utility stems from the ability to introduce a chiral center and a nucleophilic primary amine for further chemical elaboration. A common application is in the synthesis of kinase inhibitors, where the diamine fragment can form crucial interactions within the ATP-binding pocket of the enzyme.

The following diagram illustrates a generalized workflow for the utilization of a chiral diamine building block in the synthesis of a hypothetical kinase inhibitor.

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Caption: Generalized workflow for synthesizing a kinase inhibitor.

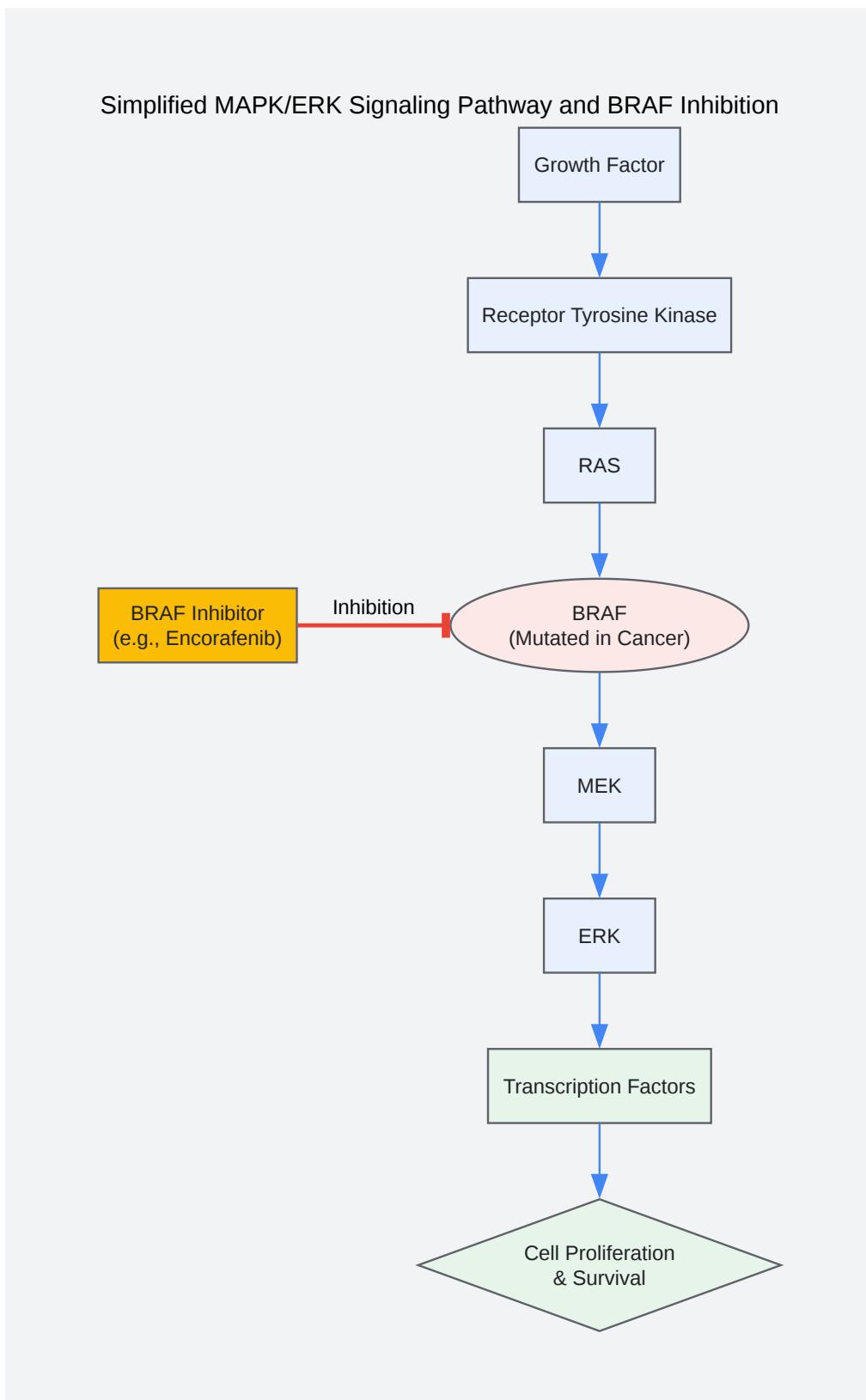
This diagram illustrates how a chiral building block like (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is first synthesized and purified. It is then coupled with a heterocyclic core, a common scaffold in kinase inhibitors. Subsequent chemical modifications and a final deprotection step yield the target molecule, which is then subjected to biological evaluation. The results of these assays can inform the design of new analogs in a lead optimization cycle.

Signaling Pathways and Mechanism of Action

As (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is primarily a synthetic intermediate, it does not have a characterized biological activity or a specific signaling pathway that it modulates directly. Its significance lies in its incorporation into larger molecules that are designed to interact with specific biological targets.

For instance, a related compound, (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride, is a key intermediate in the synthesis of Encorafenib. Encorafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly BRAF V600E, lead to constitutive activation of this pathway, promoting cell proliferation and survival in certain cancers like melanoma. Encorafenib selectively binds to and inhibits the mutated BRAF kinase, thereby blocking the downstream signaling cascade and inhibiting tumor growth.

The following diagram provides a simplified representation of the MAPK/ERK signaling pathway and the point of intervention for a BRAF inhibitor.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 3. (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | C11H14N2O4 | CID 14524247 - PubChem [pubchem.ncbi.nlm.nih.gov]
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